1-tert-Butyl-3-isocyanatobenzene
Overview
Description
1-tert-Butyl-3-isocyanatobenzene is an organic compound with the molecular formula C11H13NO It is a derivative of benzene, where a tert-butyl group and an isocyanate group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butyl-3-isocyanatobenzene can be synthesized through several methods. One common method involves the reaction of 1-tert-butyl-3-nitrobenzene with phosgene in the presence of a base. The reaction proceeds as follows:
Starting Material: 1-tert-butyl-3-nitrobenzene
Reagent: Phosgene (COCl2)
Base: Triethylamine (Et3N)
Solvent: Dichloromethane (CH2Cl2)
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the reactivity of phosgene.
The reaction mechanism involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes and alkynes to form cyclobutane derivatives.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
1-tert-Butyl-3-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the modification of polymers to enhance their properties.
Biological Studies: Investigated for its potential use in the development of bioactive compounds.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product (urea or carbamate).
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.
1-tert-Butyl-2-isocyanatobenzene: Similar structure but with the isocyanate group in the ortho position.
Phenyl isocyanate: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness
1-tert-Butyl-3-isocyanatobenzene is unique due to the presence of both the tert-butyl group and the isocyanate group on the benzene ring. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
1-tert-butyl-3-isocyanatobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRZAUANPRGEST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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